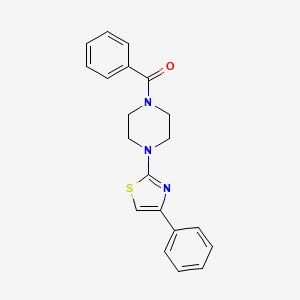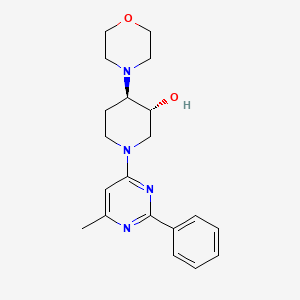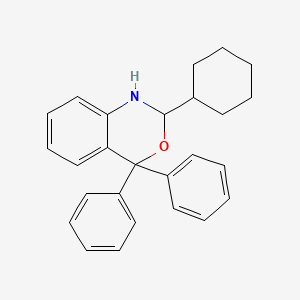
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid, also known as Boc-D-Phe-Pip-Arg-pNA or Boc-FRP-pNA, is a peptide substrate used in biochemical research. It is a synthetic compound that is commonly used to study proteases, enzymes that break down proteins.
Mechanism of Action
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid is a peptide substrate that is cleaved by proteases. When a protease cleaves the peptide bond between arginine and p-nitroaniline (pNA), a yellow color is produced due to the release of pNA. The rate of color change can be measured using a spectrophotometer, which allows the activity of the protease to be quantified.
Biochemical and Physiological Effects:
This compound has no direct biochemical or physiological effects on the body. It is a synthetic compound that is used solely for research purposes.
Advantages and Limitations for Lab Experiments
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid has several advantages for lab experiments. It is a stable, synthetic compound that is readily available and relatively inexpensive. It is also a versatile substrate that can be used to study a wide range of proteases. However, there are also limitations to its use. The colorimetric assay used to measure protease activity with this compound is not very sensitive and can be affected by interfering substances. In addition, the specificity of the substrate for different proteases can vary, which can affect the accuracy of the assay.
Future Directions
There are several future directions for research involving (3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid. One area of interest is the development of more sensitive and specific assays for protease activity using this substrate. Another area of research is the identification of new protease inhibitors using this compound as a screening tool. Finally, there is potential for the use of this compound in the development of new diagnostic tests for diseases that involve abnormal protease activity.
Synthesis Methods
The synthesis of (3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid involves a series of chemical reactions. The first step is the protection of the amino group of piperidine with Boc (tert-butyloxycarbonyl) group. This is followed by the coupling of D-phenylalanine and arginine to the protected piperidine using standard peptide synthesis techniques. The final step involves the removal of the Boc group to yield the final product. The purity and yield of the product can be improved by using high-performance liquid chromatography (HPLC) and other purification techniques.
Scientific Research Applications
(3S*,5R*)-1-benzyl-5-(1-pyrrolidinylcarbonyl)-3-piperidinecarboxylic acid is commonly used as a substrate for protease assays. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. They play important roles in many biological processes, including digestion, blood clotting, and immune response. This compound is used to study the activity and specificity of proteases, as it can be cleaved by a wide range of proteases. It is also used in drug discovery research to identify inhibitors of proteases that could be used as potential therapeutics for diseases such as cancer, Alzheimer's, and HIV.
properties
IUPAC Name |
(3S,5R)-1-benzyl-5-(pyrrolidine-1-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c21-17(20-8-4-5-9-20)15-10-16(18(22)23)13-19(12-15)11-14-6-2-1-3-7-14/h1-3,6-7,15-16H,4-5,8-13H2,(H,22,23)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFUMFQCLZXRTL-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CC(CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@@H]2C[C@@H](CN(C2)CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5418579.png)
![7-(5-methoxypyridin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5418588.png)
![ethyl 5-ethyl-2-[(1-piperidinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5418590.png)
![4-{4-[2-(2-ethoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B5418602.png)

![3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-1-propanol](/img/structure/B5418619.png)
![1'-{[1-(methoxymethyl)cyclobutyl]carbonyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5418626.png)

![2-methyl-N-{3-[methyl(methylsulfonyl)amino]phenyl}propanamide](/img/structure/B5418647.png)
![(3aR*,6S*,7R*,7aS*)-7-{[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}-2-methyl-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5418653.png)

![N-[1-[(benzylamino)carbonyl]-2-(3-nitrophenyl)vinyl]-2-chlorobenzamide](/img/structure/B5418664.png)
